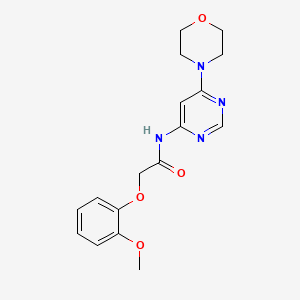

![molecular formula C25H19FN4O2S B2715093 7-(4-fluorophenyl)-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852171-21-2](/img/no-structure.png)

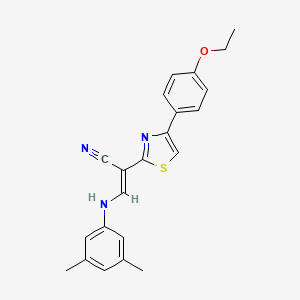

7-(4-fluorophenyl)-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Organic Light-Emitting Device Applications

One study discusses the synthesis and application of novel 1,8-naphthalimide derivatives, emphasizing their potential as standard-red light-emitting materials for organic light-emitting diode (OLED) applications. These derivatives demonstrate promising photophysical characteristics, including red emission and satisfactory chromaticity, which are crucial for the development of efficient OLEDs (Luo et al., 2015).

Crystal Structure Analysis

Research on 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, including similar molecular but different crystal structures, highlights the significance of intermolecular interactions, such as hydrogen bonding and π-π stacking. These findings are essential for understanding the molecular assembly and potential applications in materials science (Trilleras et al., 2009).

Chemosensor Development

Another study focuses on the synthesis and characterization of naphthoquinone-based chemosensors for transition metal ions. These chemosensors exhibit remarkable selectivity towards Cu2+ ions, making them valuable for environmental monitoring and chemical analysis applications (Gosavi-Mirkute et al., 2017).

Polymer Synthesis

The polymerization of 4‐(4′‐N‐1,8‐naphthalimidophenyl)‐1,2,4‐triazolidine‐3,5‐dione with diisocyanates explores the creation of novel polyureas. This research provides insights into the rapid polymerization processes and the development of materials with potential applications in coatings, adhesives, and sealants (Mallakpour & Rafiee, 2003).

Fluorescence Studies

A study on the synthesis, UV/Vis, and fluorescence of naphthoquinone pyridyl tetrazole-based chemical probes discusses the development of selective and sensitive compounds for Zn2+ ions. This work is significant for bioimaging and diagnostic applications, providing tools for the detection and visualization of specific ions in biological systems (Balakrishna et al., 2018).

Synthesis of Novel Derivatives

Research on the synthesis and characterization of new derivatives for potential biological activities includes the creation of compounds with improved properties for antimicrobial and antioxidant applications. These studies contribute to the development of new pharmaceuticals and health-related products (Chioma et al., 2018).

作用機序

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-fluorophenyl)-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the pyrimido[4,5-d]pyrimidine core followed by the introduction of the 4-fluorophenyl and naphthalen-1-ylmethylthio substituents.", "Starting Materials": [ "2,4-diamino-6-methylpyrimidine", "4-chloro-3-nitrobenzoic acid", "4-fluoroaniline", "naphthalen-1-ylmethanethiol", "triethylorthoformate", "acetic anhydride", "sodium hydride", "dimethylformamide", "chloroform", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2,4-diamino-6-methylpyrimidine by reacting 4-chloro-3-nitrobenzoic acid with 2,4-diamino-6-methylpyrimidine in the presence of sodium hydride and dimethylformamide.", "Step 2: Protection of the amino groups of 2,4-diamino-6-methylpyrimidine by reacting with triethylorthoformate and acetic anhydride in chloroform.", "Step 3: Synthesis of the pyrimido[4,5-d]pyrimidine core by reacting the protected 2,4-diamino-6-methylpyrimidine with 4-fluoroaniline in the presence of sodium hydride and dimethylformamide.", "Step 4: Deprotection of the amino groups by reacting with ethanol and water.", "Step 5: Introduction of the naphthalen-1-ylmethylthio substituent by reacting with naphthalen-1-ylmethanethiol in the presence of sodium hydride and dimethylformamide.", "Step 6: Introduction of the 4-fluorophenyl substituent by reacting with 4-fluoroaniline in the presence of sodium hydride and dimethylformamide.", "Step 7: Purification of the final product by column chromatography." ] } | |

CAS番号 |

852171-21-2 |

分子式 |

C25H19FN4O2S |

分子量 |

458.51 |

IUPAC名 |

7-(4-fluorophenyl)-1,3-dimethyl-5-(naphthalen-1-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C25H19FN4O2S/c1-29-22-20(24(31)30(2)25(29)32)23(28-21(27-22)16-10-12-18(26)13-11-16)33-14-17-8-5-7-15-6-3-4-9-19(15)17/h3-13H,14H2,1-2H3 |

InChIキー |

FSRGMAJBJPDHRY-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC4=CC=CC5=CC=CC=C54)C(=O)N(C1=O)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Aminospiro[3.3]heptan-2-yl)methanol;hydrochloride](/img/structure/B2715011.png)

![2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2715018.png)

![N-(2-bromo-4-methylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2715024.png)

![N-(4-ethoxyphenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2715025.png)

![4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2715026.png)

![2-[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2715029.png)

![3-Benzyl-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2715030.png)

![2,5-Dioxaspiro[3.5]nonan-7-amine](/img/structure/B2715032.png)